molecular formula C15H21N3O B11745359 N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11745359
M. Wt: 259.35 g/mol
InChI Key: KNHNNZIVDRIBRA-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound with a complex structure that includes a pyrazole ring, an ethoxyphenyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the ethoxyphenyl group: This step involves the alkylation of the pyrazole ring with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the isopropyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)aniline
  • 2-[(4-ethoxyphenyl)amino]-N-methyl-N-(propan-2-yl)acetamide

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and material properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C15H21N3O/c1-4-19-14-7-5-13(6-8-14)11-16-15-9-10-17-18(15)12(2)3/h5-10,12,16H,4,11H2,1-3H3

InChI Key

KNHNNZIVDRIBRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=NN2C(C)C

Origin of Product

United States

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